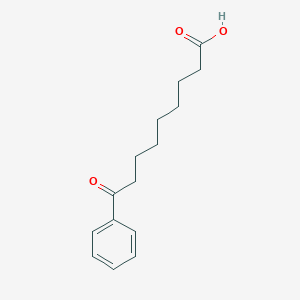

9-Oxo-9-phenylnonanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-oxo-9-phenylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUPULAAJVYXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302717 | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53702-23-1, 16269-05-9 | |

| Record name | NSC153057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 9-Oxo-9-phenylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-9-phenylnonanoic acid, also known as 8-benzoyloctanoic acid, is a keto-carboxylic acid characterized by a nine-carbon aliphatic chain with a terminal carboxylic acid group and a phenyl ketone at the C9 position. This bifunctional molecule, with its aromatic and acidic moieties, presents a unique scaffold of interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a building block for novel polymers or as a pharmacophore in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of 9-oxo-9-phenylnonanoic acid, outlines a plausible synthetic route, and discusses its potential applications, thereby serving as a valuable resource for professionals in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Boiling Point | 418.7 °C at 760 mmHg | N/A |

| Density | 1.074 g/cm³ | N/A |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and well-established method for the synthesis of 9-oxo-9-phenylnonanoic acid is the Friedel-Crafts acylation of benzene with a suitable derivative of nonanoic acid, such as nonanedioyl chloride or nonanedioic anhydride.[2][3][4][5] This electrophilic aromatic substitution reaction provides a direct route to introduce the acyl group onto the benzene ring.[2][3][4][5]

Experimental Protocol

Objective: To synthesize 9-oxo-9-phenylnonanoic acid via Friedel-Crafts acylation of benzene with nonanedioyl chloride.

Materials:

-

Benzene (anhydrous)

-

Nonanedioyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Acyl Chloride: Dissolve nonanedioyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Initiation of Reaction: Cool the flask containing the aluminum chloride suspension to 0 °C in an ice bath. Slowly add the nonanedioyl chloride solution dropwise to the stirred suspension.

-

Addition of Benzene: Once the addition of the acyl chloride is complete, add anhydrous benzene (1 equivalent) dropwise via the dropping funnel.

-

Reaction Progression: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 9-oxo-9-phenylnonanoic acid can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 9-Oxo-9-phenylnonanoic acid.

Spectroscopic Characterization

Due to the lack of publicly available spectral data, this section outlines the expected spectroscopic characteristics of 9-oxo-9-phenylnonanoic acid based on its chemical structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-8.0 ppm. The aliphatic chain protons would appear as multiplets in the upfield region (1.2-3.0 ppm). The methylene protons adjacent to the carbonyl group and the carboxylic acid would be deshielded and appear at a higher chemical shift compared to the other methylene groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit a signal for the carboxylic acid carbonyl carbon around 170-180 ppm and the ketone carbonyl carbon around 190-200 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700-1725 cm⁻¹, and another C=O stretching band for the ketone would appear around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be present around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl groups and within the aliphatic chain.

Potential Applications and Future Directions

While specific applications for 9-oxo-9-phenylnonanoic acid are not well-documented, its structure suggests potential utility in several areas of research and development:

-

Drug Discovery: The presence of both a phenyl ketone and a carboxylic acid moiety makes it an interesting scaffold for medicinal chemistry. Phenylalkanoic acids are a known class of compounds with diverse biological activities.[6] Furthermore, molecules containing a 9-oxo functional group have been investigated as potential anticancer agents and apoptosis inducers.[7][8][9] This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic value.

-

Polymer Science: As a dicarboxylic acid derivative, it could be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of the phenyl ketone group could impart unique thermal and mechanical properties to the resulting polymers.

Future Research: A comprehensive characterization of the physicochemical properties of 9-oxo-9-phenylnonanoic acid is warranted. Detailed studies on its solubility in various solvents, its pKa, and its full spectroscopic profile would be invaluable for its future application. Furthermore, exploration of its biological activities and its potential as a monomer for novel polymers would be promising avenues for future research.

Conclusion

9-Oxo-9-phenylnonanoic acid is a compound with a unique chemical structure that holds potential for applications in both medicinal chemistry and materials science. While some of its basic physicochemical properties are known, a significant amount of experimental data is still lacking. The proposed synthesis via Friedel-Crafts acylation offers a viable route to obtain this compound for further investigation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the opportunities for future research to unlock the full potential of this intriguing molecule.

References

- Otte, K. B., Kittel, K., Ferlaino, S., & Nestl, B. M. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.

-

Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

- Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & medicinal chemistry letters, 20(3), 1288–1292.

- Ablordeppey, S. Y., Tuteja, S., & Fischer, J. B. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 41(5), 793–801.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- García-García, P., & O'Brien, A. G. (2019). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS medicinal chemistry letters, 10(1), 2–7.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

- Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & medicinal chemistry letters, 19(11), 3045–3049.

- Rathod, V. D., & Landge, M. G. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

-

Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

- Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.

- Colau, B., Barré, E., Lenoir, C., & Marchand-Brynaert, J. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & medicinal chemistry, 18(10), 3466–3476.

- Szychowski, K. A., Wójtowicz, A., Gmiński, J., & Wojtowicz, E. (2024). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Molecules (Basel, Switzerland), 29(15), 3563.

-

Wikipedia contributors. (2023, December 30). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

- Antonio, Y., & Ovalles, A. G. (2008). An Efficient Synthesis of 4-Oxoalkenoic Acid from 2-Alkylfurans.

Sources

- 1. 8-BENZOYLOCTANOIC ACID [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation and Characterization of 9-Oxo-9-phenylnonanoic Acid

Abstract: This document provides a comprehensive technical guide for the definitive structural elucidation and characterization of 9-Oxo-9-phenylnonanoic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond rote protocols to detail an integrated, multi-technique analytical strategy. We emphasize the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. By combining high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, this methodology provides an unambiguous confirmation of molecular structure and purity.

Introduction and Strategic Overview

9-Oxo-9-phenylnonanoic acid is a bifunctional molecule incorporating a linear C9 aliphatic chain with a terminal carboxylic acid and a phenyl ketone moiety. Its structure suggests potential applications as a versatile building block in polymer synthesis or as a scaffold in medicinal chemistry, where the keto-acid functionality can be a key pharmacophore or a linker for bioconjugation. The unequivocal confirmation of its chemical structure is the foundational prerequisite for any subsequent research, development, or regulatory submission.

The challenge in characterizing a novel compound lies in ensuring that the proposed structure is not merely consistent with the analytical data, but is the only structure that can explain the complete dataset. To achieve this, we employ an orthogonal, multi-technique approach where each experiment provides a unique and complementary piece of structural information. This guide is structured to follow a logical workflow, from initial confirmation of elemental composition to the definitive mapping of the atomic framework.

Integrated Analytical Workflow

The core of our strategy is to use a synergistic combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the exact elemental composition. Infrared (IR) spectroscopy will confirm the presence of key functional groups. Finally, a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments will deliver the atomic-level connectivity map, serving as the ultimate structural proof.

Hypothesized Structure and Physicochemical Properties

Before empirical analysis, we establish the theoretical properties based on the proposed structure of 9-Oxo-9-phenylnonanoic acid. This provides a benchmark against which experimental data will be compared.

Structure:

| Property | Theoretical Value | Rationale |

| Molecular Formula | C₁₅H₂₀O₃ | Derived by counting the atoms in the proposed structure. |

| Molecular Weight | 248.32 g/mol | Sum of the atomic weights of all atoms in the formula. |

| Monoisotopic Mass | 248.141245 Da | The exact mass of the most abundant isotopes, critical for HRMS.[1] |

| Key Functional Groups | Carboxylic Acid, Phenyl Ketone, Aliphatic Chain | These are the primary features to be confirmed by spectroscopy. |

Part I: Primary Structure & Elemental Composition

The first and most crucial step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Rationale for High-Resolution Mass Spectrometry (HRMS)

We select HRMS, typically coupled with liquid chromatography (LC) for sample introduction, for its ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula. For a molecule of this size, unit-resolution mass spectrometry would be insufficient to rule out other potential elemental combinations.

Expected HRMS Data

When analyzed in negative ion mode, the primary ion expected is the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are anticipated.

| Ion | Mode | Theoretical m/z |

| [M-H]⁻ | Negative | 247.13398 |

| [M+H]⁺ | Positive | 249.14852 |

| [M+Na]⁺ | Positive | 271.13046 |

Confirmation of any of these ions within a mass accuracy of 5 ppm provides strong evidence for the C₁₅H₂₀O₃ formula.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation:

-

System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (Example: Q-TOF)

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Sampling Cone: 30-40 V.

-

Source Temperature: 120-150 °C.

-

Mass Range: 50 - 500 m/z.

-

Acquisition Mode: Full scan mode with a resolution >10,000 FWHM.

-

-

Data Analysis: Extract the chromatogram for the theoretical exact mass of the expected ions. Verify that the measured mass is within 5 ppm of the theoretical mass. The use of formic acid as a mobile phase additive promotes protonation for positive mode ESI.[2]

Part II: Functional Group and Connectivity Mapping

With the elemental formula confirmed, the next phase is to piece together the atomic puzzle: identifying the functional groups and confirming their arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying characteristic functional groups based on their vibrational frequencies.[3]

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~3300-2500 (broad) | Carboxylic Acid | O-H stretch | The broadness is due to hydrogen bonding.[4] |

| ~3100-3000 | Aromatic C-H | C-H stretch | Characteristic of the phenyl group. |

| ~2950-2850 | Aliphatic C-H | C-H stretch | From the -(CH₂)₇- chain. |

| ~1710 | Carboxylic Acid | C=O stretch | The carbonyl of the acid group. |

| ~1685 | Phenyl Ketone | C=O stretch | Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.[3] |

| ~1600, ~1450 | Aromatic Ring | C=C stretch | Skeletal vibrations of the benzene ring. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.

4.2.1. ¹H NMR Spectroscopy: Proton Environments

¹H NMR will reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and spin-spin splitting.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| a | 11-12 | broad singlet | 1H | H OOC- |

| b | 7.95 | doublet | 2H | Ar-H (ortho to C=O) |

| c | 7.55 | triplet | 1H | Ar-H (para to C=O) |

| d | 7.45 | triplet | 2H | Ar-H (meta to C=O) |

| e | 2.95 | triplet | 2H | -C(=O)-CH ₂- |

| f | 2.35 | triplet | 2H | -CH ₂-COOH |

| g | 1.70 | quintet | 2H | -C(=O)-CH₂-CH ₂- |

| h | 1.60 | quintet | 2H | -CH ₂-CH₂-COOH |

| i | 1.30 | multiplet | 6H | -(CH ₂)₃- (central chain) |

Causality: The aromatic protons 'b' are the most downfield due to the electron-withdrawing effect of the adjacent ketone. The protons 'e' and 'f', being alpha to carbonyl groups, are also significantly deshielded compared to the other methylene groups in the aliphatic chain.

4.2.2. ¹³C NMR and DEPT-135: Carbon Skeleton

¹³C NMR shows all unique carbon atoms, while a DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (like C=O and the ipso-carbon of the phenyl ring) are absent in DEPT-135.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Approx. δ (ppm) | DEPT-135 | Assignment |

| ~200 | Absent | Phenyl C =O |

| ~179 | Absent | C OOH |

| ~137 | Absent | Ar-C (ipso, attached to C=O) |

| ~133 | Positive | Ar-C H (para) |

| ~128.5 | Positive | Ar-C H (meta) |

| ~128.0 | Positive | Ar-C H (ortho) |

| ~38.0 | Negative | C H₂ alpha to C=O (phenyl) |

| ~34.0 | Negative | C H₂ alpha to COOH |

| ~29.0 | Negative | -(C H₂)ₓ- (multiple central carbons) |

| ~24.5 | Negative | C H₂ beta to COOH |

| ~24.0 | Negative | C H₂ beta to C=O (phenyl) |

4.2.3. 2D NMR: Definitive Connectivity

Two-dimensional NMR experiments are essential for building a self-validating structural argument by showing direct correlations between atoms.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It will show a trail of cross-peaks connecting adjacent methylene groups along the entire aliphatic chain (e.g., f ↔ h, h ↔ i, etc.), providing unambiguous proof of the linear nonanoyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the definitive assignment of every CH, CH₂, and CH₃ group in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for linking the distinct fragments of the molecule.

-

Key Expected HMBC Correlations:

-

Protons 'b' (ortho-ArH) will show a correlation to the ketone carbonyl carbon (~200 ppm).

-

Protons 'e' (-CH₂- alpha to ketone) will correlate to the ketone carbonyl carbon (~200 ppm) and the ipso-aromatic carbon (~137 ppm).

-

Protons 'f' (-CH₂- alpha to acid) will correlate to the carboxylic acid carbonyl (~179 ppm).

-

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00) if quantitative analysis is needed.[5]

-

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra.

-

¹H Parameters: Spectral width of ~15 ppm, sufficient relaxation delay (d1) of 1-2 seconds.

-

¹³C Parameters: Spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Assign all peaks based on chemical shifts, multiplicities, integrations, and 2D correlations to build the final structure.

Part III: Purity Assessment

Once the structure is confirmed, its purity must be established. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the standard method for this.

Rationale for HPLC-UV

The presence of the phenyl ketone chromophore makes the molecule highly suitable for UV detection. HPLC can separate the target compound from starting materials, byproducts, or isomers. The area percentage of the main peak in the chromatogram provides a reliable measure of purity.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

System, Column, Mobile Phase: Use the same or similar system as described for LC-HRMS.

-

Detection: UV detector set to a wavelength where the phenyl ketone absorbs strongly (e.g., 245 nm).

-

Method: Run an isocratic or gradient method that provides good resolution between the main peak and any impurities.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For regulatory purposes, this method would require full validation according to ICH guidelines.

Conclusion: Synthesizing the Evidence

The structural elucidation of 9-Oxo-9-phenylnonanoic acid is achieved through a systematic and multi-faceted analytical approach. The combination of HRMS, which confirms the elemental formula, FTIR, which identifies the essential functional groups, and a comprehensive suite of NMR experiments, which unambiguously maps the atomic connectivity, provides a self-validating and definitive structural proof. The final purity assessment by HPLC-UV completes the characterization, ensuring the material is suitable for its intended downstream applications. This rigorous methodology exemplifies the standards required in modern chemical and pharmaceutical research.

References

-

Human Metabolome Database. (2017). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). HMDB. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylnonanoic acid. PubChem. [Link]

-

CAS. (n.d.). 9-Oxononanoic acid. CAS Common Chemistry. [Link]

-

Gao, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. [Link]

-

NIST. (n.d.). Nonanoic acid, 9-oxo-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Buls, E., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemSusChem. [Link]

-

NP-MRD. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). [Link]

-

DePalma, J. W., & Kjaergaard, H. G. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics. [Link]

-

PubMed. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). HMDB. [Link]

-

Beilstein Journals. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. [Link]

-

ResearchGate. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

National Institutes of Health. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC. [Link]

-

Baitai Paike Biotechnology. (n.d.). Detection Methods for Very Long Chain Fatty Acids. [Link]

-

ACS Publications. (1977). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. [Link]

-

ResearchGate. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. [Link]

-

Ofosu, D. B., et al. (2015). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. Analyst. [Link]

-

RSC Publishing. (2022). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. [Link]

-

SpectraBase. (n.d.). 3-Oxo-3-phenylpropanoic acid. [Link]

Sources

- 1. Phenylnonanoic acid | C15H22O2 | CID 19609332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Predictive and Methodological Guide to the Thermal Stability and Degradation Profile of 9-Oxo-9-phenylnonanoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-9-phenylnonanoic acid is a bifunctional molecule with potential applications in polymer chemistry and as a synthetic intermediate in pharmaceutical manufacturing. Understanding its thermal stability is paramount for defining safe handling, storage, and processing parameters. This technical guide presents a comprehensive framework for evaluating the thermal stability and degradation profile of 9-oxo-9-phenylnonanoic acid. In the absence of specific published data for this molecule, this document leverages established principles of organic chemistry and authoritative analytical methodologies to propose a predictive degradation profile and to provide detailed, field-proven protocols for its empirical determination. Methodologies discussed include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated chromatographic techniques such as HPLC-MS for the identification of degradation products generated under forced thermal stress, in alignment with ICH Q1A(R2) guidelines.[1]

Introduction and Predicted Thermal Liability

9-Oxo-9-phenylnonanoic acid (MW: 248.32 g/mol ) incorporates three key functional regions: a terminal carboxylic acid, a C9 aliphatic chain, and a phenyl ketone moiety. Each of these contributes to its overall physicochemical properties and potential thermal degradation pathways.

-

Carboxylic Acid: This group is susceptible to decarboxylation at elevated temperatures, a common degradation pathway for organic acids, which would result in the formation of a hydrocarbon and carbon dioxide.

-

Alkyl Chain: The long aliphatic chain is a potential site for oxidation, particularly at higher temperatures in the presence of oxygen, leading to chain cleavage and the formation of smaller volatile fragments. Saturated fatty acids are generally stable but can undergo degradation at temperatures of 140°C and above over extended periods.[2][3]

-

Phenyl Ketone: The phenyl ketone group is relatively stable.[4][5] However, cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) is a known fragmentation pathway in mass spectrometry and can be indicative of a potential thermal cleavage point, leading to the formation of benzoic acid or benzaldehyde derivatives and an alkyl fragment.

Based on these structural components, a primary thermal degradation event is predicted to be decarboxylation, followed by fragmentation of the alkyl chain at higher energy inputs. The boiling point of the related compound 9-oxo-nonanoic acid is reported as 181-182 °C at 15 Torr, suggesting that under atmospheric pressure, significant thermal stress will occur near and above this temperature range.[6]

Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize the thermal behavior of 9-Oxo-9-phenylnonanoic acid. The following sections detail the core analytical techniques and protocols.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[7]

Objective: To determine the onset temperature of decomposition (Tonset) and identify the temperature ranges of significant mass loss.

Experimental Protocol: Dynamic Thermogravimetry

-

Instrument: A calibrated thermogravimetric analyzer.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of 9-oxo-9-phenylnonanoic acid into a clean, inert TGA crucible (e.g., alumina).

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[9]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[10]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.[8]

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of the primary decomposition step (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

Workflow for Thermogravimetric Analysis (TGA)

Caption: High-level workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing information on thermal transitions like melting and decomposition.[11]

Objective: To determine the melting point (Tm) and identify endothermic or exothermic events associated with degradation.[12][13]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 9-oxo-9-phenylnonanoic acid into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting point will appear as a sharp endothermic peak.[14] Broad exothermic peaks at higher temperatures may indicate decomposition events.

Forced Degradation and Profile of Degradation Products

To identify the chemical entities formed during thermal decomposition, a forced degradation (or stress testing) study is necessary.[1] This involves heating the compound under controlled conditions to generate a sufficient quantity of degradants for analysis, typically aiming for 5-20% degradation of the active ingredient.[1]

Protocol: Thermal Stress Study

-

Sample Preparation: Place a known quantity (e.g., 500 mg) of 9-oxo-9-phenylnonanoic acid as a thin layer in a clean, dry glass vial.

-

Stress Condition: Place the vial in a calibrated oven at a temperature determined from TGA results (e.g., 10°C above Tonset) for a defined period (e.g., 24 hours).

-

Control: Store a control sample at ambient temperature, protected from light.

-

Sample Workup: After the stress period, allow the sample to cool to room temperature. Dissolve a precise amount of the stressed and control samples in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL) for analysis.

Protocol: HPLC-MS Analysis for Degradant Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for separating and identifying non-volatile degradation products.[15][][17]

-

Chromatographic System: An HPLC or UPLC system equipped with a PDA detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[]

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point for separating compounds of moderate polarity.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would start at 5-10% B, ramping to 95-100% B over 15-20 minutes to elute the parent compound and a range of potential degradants.

-

MS Detection:

-

Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture a wide range of analytes.

-

Acquisition: Perform a full MS scan to detect all ions. Concurrently, perform data-dependent MS/MS acquisition to obtain fragmentation spectra for structural elucidation of detected degradants.[18][19]

-

-

Data Analysis: Compare the chromatograms of the stressed and control samples.[15] Identify new peaks in the stressed sample. Use the accurate mass measurement from the full MS scan to propose elemental compositions for the degradants.[] Analyze the MS/MS fragmentation patterns to confirm the proposed structures.

Logic for Degradation Product Analysis

Caption: Workflow for identifying degradation products.

Proposed Degradation Profile (Hypothetical)

Based on the chemical structure and known degradation mechanisms of related compounds, the following table summarizes potential primary degradation products of 9-oxo-9-phenylnonanoic acid under thermal stress.

| Proposed Degradant | Molecular Formula | Exact Mass (m/z) | Proposed Formation Pathway |

| 1-phenyloctan-1-one | C₁₄H₂₀O | 204.1514 | Decarboxylation of the parent acid. |

| Benzoic acid | C₇H₆O₂ | 122.0368 | Cleavage of the alkyl chain alpha to the ketone. |

| Nonanedioic acid (Azelaic acid) | C₉H₁₆O₄ | 188.1049 | Oxidation at the benzylic position followed by cleavage. |

| Octanoic acid | C₈H₁₆O₂ | 144.1150 | Oxidative cleavage of the alkyl chain. |

| Benzaldehyde | C₇H₆O | 106.0419 | Cleavage of the alkyl chain alpha to the ketone. |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermal stability of 9-oxo-9-phenylnonanoic acid. While a hypothetical degradation profile is proposed based on chemical principles, it is imperative that these predictions are confirmed through the rigorous application of the detailed experimental protocols outlined herein. The data generated from TGA, DSC, and forced degradation studies will be critical for establishing safe manufacturing processes, defining appropriate storage conditions, and ensuring the quality and stability of any final products derived from this compound. Adherence to these analytical strategies will ensure regulatory compliance and provide a thorough understanding of the molecule's behavior under thermal stress.[20][21][22]

References

- ResolveMass Laboratories. (2025, November 5).

- Royal Society of Chemistry. (2024, August 1). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics.

- American Pharmaceutical Review.

- MedCrave. (2016, December 14).

- TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing.

- Shared Materials Instrumentation Facility. Differential Scanning Calorimeter.

- Lhasa Limited. (2025, March 27).

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

- BOC Sciences.

- ECHEMI. 9-oxo-9-phenylnonanoic acid Formula.

- Portland Press. (2023, May 15). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.

- Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.

- National Institutes of Health. (2023, May 15). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.

- Wikipedia. Differential scanning calorimetry.

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).

- MDPI.

- Sci-Hub. A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II.

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- National Institutes of Health.

- MDPI. Identification of Degradation Products of the New Anticancer Drug Substance ONC201.

- ChemBK. Methyl phenyl ketone.

- Aquafix Inc.

- IUPAC. HEATS OF COMBUSTION OF FIVE ALKYL PHENYL KETONES.

- ACS Publications. Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin.

- Benchchem. Comparative Thermal Stability of Polymers Derived from Norbornene Ketones: A Guide for Researchers.

- XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.

- MDPI. Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance.

- University of Wisconsin-La Crosse. Thermogravimetric Analysis.

- CAS Common Chemistry. 9-Oxononanoic acid.

- ACS Publications.

- Larodan. 9-Oxo-Nonanoic acid.

- National Institutes of Health. 9-Oxononanoic acid | C9H16O3.

- Bio-protocol. 2.3.3. Thermogravimetric Analysis (TGA).

- National Institutes of Health. (2018, March 1).

- The Human Metabolome Database. (2017, August 1). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711).

- University of Illinois. (2016, March 2). Integrated catalysis for upgrading microbial derived carboxylic acids to renewable fuels and value-added chemicals.

- ResearchGate.

- National Institutes of Health. (2021, May 15). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis.

- AccessMedicine. (2025, December 29).

- National Institutes of Health. (2023, March 2).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. media.iupac.org [media.iupac.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. etamu.edu [etamu.edu]

- 9. mdpi.com [mdpi.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00960B [pubs.rsc.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 22. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the Solubility of 9-Oxo-9-phenylnonanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9-oxo-9-phenylnonanoic acid. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility across a range of common organic solvents. More critically, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding and practical application of solubility principles for keto-carboxylic acids in synthetic chemistry, purification, formulation, and analytical development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a molecule like 9-oxo-9-phenylnonanoic acid, understanding its solubility profile is paramount for a variety of applications. In drug discovery, poor solubility can impede in vitro testing and lead to low bioavailability, hindering the development of promising candidates.[1] In synthetic chemistry, solvent selection is crucial for reaction efficiency, controlling reaction rates, and facilitating product purification through techniques like crystallization. A thorough grasp of solubility is not merely academic; it is a cornerstone of efficient, reproducible, and scalable scientific work.

This guide will delve into the molecular characteristics of 9-oxo-9-phenylnonanoic acid to build a predictive solubility model and provide the user with a validated methodology to generate precise, quantitative solubility data.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2] This means that substances with similar intermolecular forces are likely to be soluble in one another. The structure of 9-oxo-9-phenylnonanoic acid is amphiphilic, possessing both polar and nonpolar regions, which results in a nuanced solubility profile.

Molecular Structure Analysis:

-

Polar Functional Groups:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[3][4] This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

-

Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5][6]

-

Phenyl Ring (C₆H₅): While generally considered nonpolar, the pi-electron system of the phenyl ring can engage in dipole-induced dipole and quadrupole interactions, allowing for some solubility in moderately polar solvents.

-

-

Nonpolar Moiety:

-

Alkyl Chain (-(CH₂)₇-): The seven-carbon aliphatic chain is a significant nonpolar, hydrophobic component.[4] As the length of the nonpolar hydrocarbon chain increases in a homologous series, its influence grows, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[4]

-

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile for 9-oxo-9-phenylnonanoic acid can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of alcohols. The overall polarity of these solvents is compatible with the polar functionalities of the solute. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol).[6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions with both the ketone and carboxylic acid moieties.[5] The presence of the nonpolar alkyl chain enhances solubility in solvents of intermediate polarity like ethyl acetate. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Moderate | Solubility in these solvents will be primarily driven by the nonpolar alkyl chain and the phenyl group through London dispersion forces. The highly polar carboxylic acid and ketone groups will limit solubility. Toluene may show slightly better solvation than alkanes due to interactions with the phenyl ring. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They offer a balance, being able to interact with both the polar and nonpolar parts of the molecule. Cayman Chemical notes that 9-oxononanoic acid is slightly soluble in chloroform.[7] |

The following diagram illustrates the logical flow for predicting the solubility of 9-oxo-9-phenylnonanoic acid.

Caption: Logical framework for predicting solubility based on molecular interactions.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The saturation shake-flask method is the gold-standard and most widely accepted technique for this purpose.[8][9][10] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant or filtrate is quantified using a suitable analytical method.

Detailed Step-by-Step Protocol

Materials:

-

9-Oxo-9-phenylnonanoic acid (solid, high purity)

-

Organic solvents of interest (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation:

-

Add an excess amount of solid 9-oxo-9-phenylnonanoic acid to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg per 1-2 mL of solvent).[9] Using a consistent excess across samples is good practice.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9]

-

Agitate the samples for a predetermined period to reach equilibrium. A common duration is 24 to 48 hours.[1][9] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

-

To separate the saturated solution from the excess solid, two primary methods can be used:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes) at the controlled temperature.[12]

-

Filtration: Withdraw an aliquot from the upper layer of the solution using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.[12] Discard the initial portion of the filtrate to saturate the filter membrane.

-

-

This step is critical; any suspended solid particles will lead to an overestimation of solubility.

-

-

Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear filtrate/supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 9-oxo-9-phenylnonanoic acid of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor. This value represents the equilibrium solubility.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Self-Validating System and Troubleshooting

-

Trustworthiness of the Protocol: The protocol's integrity is maintained by ensuring equilibrium is truly reached. Comparing concentrations at successive time points (e.g., 24h vs. 48h) is a self-validating step; if the values are consistent, equilibrium has been achieved.[13]

-

Solid Phase Analysis: For rigorous studies, it is good practice to analyze the solid material before and after the experiment (e.g., by DSC or XRPD) to ensure no polymorphic transformation or solvate formation has occurred, as this can alter solubility.[9]

-

Solvent Evaporation: Ensure vials are tightly sealed, especially with volatile solvents, as solvent loss will artificially inflate the measured concentration.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and phase separation is critical for reproducibility.[9]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a logarithm of the molar solubility (log S).

Example Data Table:

| Solvent | Solvent Class | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Note: This table is a template for presenting experimentally determined data.

The interpretation of this data will validate or refine the predicted solubility profile. By correlating the quantitative results with solvent properties (e.g., polarity index, hydrogen bond donor/acceptor capacity), a deeper structure-solubility relationship can be established for 9-oxo-9-phenylnonanoic acid, guiding future experimental design and formulation efforts.

Conclusion

While specific quantitative solubility data for 9-oxo-9-phenylnonanoic acid is not widely published, a robust predictive framework can be established based on its amphiphilic molecular structure. The presence of a polar carboxylic acid head and a nonpolar tail, including a phenyl ring, suggests moderate to high solubility in polar organic solvents and lower solubility in nonpolar aliphatic solvents. This guide provides the theoretical foundation for these predictions and, crucially, a detailed, self-validating protocol for the experimental determination of equilibrium solubility using the shake-flask method. By following this guide, researchers can confidently generate the accurate and reliable solubility data essential for advancing their research and development objectives.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Po-Chao Chen, et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- A. M. A. Dias, et al. (2020). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Van der Spoel, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

- Souza, J., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

- Martinez, M. N. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Chemistry with Dr. K. (2024, January 4). Hydrogen Bonds Explained with Water KCET 12th Chemistry Aldehydes Ketones And Carboxylic Acid [Video]. YouTube. [Link]

-

LibreTexts. (2021, July 31). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

- National Center for Biotechnology Information. (n.d.). Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-. PubChem.

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

- National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem.

-

Human Metabolome Database. (2017, August 1). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). [Link]

-

CAS. (n.d.). 9-Oxononanoic acid. CAS Common Chemistry. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Seidell, A. (1919).

- Wang, X., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.

- Zhang, T., et al. (2021). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.

Sources

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. caymanchem.com [caymanchem.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Unseen Potential: A Technical Guide to the Biological Activities of Phenyl-Substituted Keto Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Among the myriad of molecular scaffolds, phenyl-substituted keto fatty acids are emerging as a class of compounds with significant, yet underexplored, biological activities. This technical guide provides an in-depth analysis of the synthesis, characterization, and potential therapeutic applications of these intriguing molecules. Drawing upon established experimental evidence and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies to investigate and harness the capabilities of phenyl-substituted keto fatty acids.

Introduction: The Structural Allure of Phenyl-Substituted Keto Fatty Acids

Phenyl-substituted keto fatty acids are hybrid molecules that combine the structural features of a fatty acid backbone, a reactive keto group, and a phenyl moiety. This unique combination confers a range of physicochemical properties that are conducive to diverse biological interactions. The fatty acid chain provides lipophilicity, facilitating passage across cellular membranes, while the keto group offers a site for specific interactions with biological macromolecules. The phenyl ring introduces aromaticity and can be readily functionalized to modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity and specificity for various biological targets.

Synthesis and Characterization: Building and Verifying the Molecular Architecture

The synthesis of phenyl-substituted keto fatty acids can be achieved through various organic chemistry routes, with Friedel-Crafts acylation being a prominent and versatile method.[1][2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

General Synthesis Workflow via Friedel-Crafts Acylation

A typical synthetic workflow for producing a phenyl-substituted keto fatty acid is outlined below. This process allows for the strategic placement of the keto-phenyl group at various positions along the fatty acid chain.

Caption: General workflow for the synthesis of phenyl-substituted keto fatty acids.

Detailed Synthetic Protocol: Example Synthesis of 10-oxo-10-phenyl-decanoic acid

Materials:

-

Sebacic acid monomethyl ester

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

Procedure:

-

Acid Chloride Formation: Reflux sebacic acid monomethyl ester with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the acyl chloride.

-

Friedel-Crafts Acylation: Dissolve the acyl chloride in dry benzene and cool the mixture to 0-5 °C in an ice bath. Add anhydrous aluminum chloride portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Saponification: Dissolve the purified methyl ester in methanol and add a solution of potassium hydroxide in water. Reflux the mixture for 2 hours.

-

Final Product Isolation: After cooling, acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane. Dry the organic layer and remove the solvent to yield 10-oxo-10-phenyl-decanoic acid.

Characterization Techniques

The structural integrity and purity of the synthesized phenyl-substituted keto fatty acids are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Characteristic signals in the ¹H NMR spectrum include those for the aromatic protons, the alpha-protons to the keto and carboxyl groups, and the aliphatic chain protons.[3][4] The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the keto and carboxylic acid groups, as well as the aromatic carbons.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, with characteristic stretching vibrations for the C=O of the ketone and carboxylic acid, and the aromatic C=C bonds.

Potential Biological Activities and Mechanisms of Action

Phenyl-substituted keto fatty acids have shown promise in a variety of therapeutic areas, primarily due to their ability to modulate key signaling pathways involved in inflammation, cancer, microbial growth, and oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phenyl-substituted keto fatty acids have demonstrated potential as anti-inflammatory agents, with a key mechanism being the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[8] Phenyl-substituted keto fatty acids can interfere with this cascade at multiple points. For instance, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related compound, has been shown to inhibit NF-κB activation by directly modifying cysteine residues on both IKKβ and the p65 subunit of NF-κB.[5]

Caption: Inhibition of the NF-κB signaling pathway by phenyl-substituted keto fatty acids.

Anticancer Properties

The potential of phenyl-substituted keto fatty acids as anticancer agents is an area of active investigation. Studies on related ω-phenyl fatty acids have demonstrated cytotoxic effects against various cancer cell lines.[9][10] One of the key mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[3] Phenylalanine, a precursor to some of these compounds, has been shown to induce mitochondria-mediated apoptosis in cortical neurons.[11] Furthermore, the Fas/Fas ligand death receptor pathway has also been implicated in phenylalanine-induced apoptosis.[12] It is plausible that phenyl-substituted keto fatty acids trigger apoptosis through a combination of these pathways, leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3).

Caption: Proposed apoptotic signaling pathways induced by phenyl-substituted keto fatty acids.

Quantitative Data on Cytotoxicity

The cytotoxic effects of phenyl-substituted fatty acids have been quantified in various cancer cell lines. While specific data for keto-derivatives is emerging, the following table summarizes the IC₅₀ values for related ω-phenyl fatty acids.[9]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 16-phenyl-6-hexadecynoic acid | A549 (Lung) | 18 ± 1 |

| 10-cyclohexyl-6-decynoic acid | A549 (Lung) | 40 ± 2 |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties.[1] The proposed mechanism of action for many antimicrobial fatty acids is the disruption of the bacterial cell membrane.[1][13]

Mechanism of Action: Membrane Disruption

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of molecules. The amphipathic nature of phenyl-substituted keto fatty acids allows them to insert into the lipid bilayer of the bacterial membrane. This insertion can lead to a loss of membrane integrity, causing leakage of intracellular components and ultimately cell death.[1][14] This mechanism is often described as a "carpet-like" model, where the fatty acid molecules accumulate on the membrane surface, leading to its destabilization.[15]

Hepatoprotective Effects

The liver is a primary site of metabolism and is susceptible to damage from various toxins and metabolic stresses. Phenyl-substituted keto fatty acids may exert hepatoprotective effects by mitigating oxidative stress.[16][17]

Mechanism of Action: Amelioration of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[18] Phenylalanine and its metabolites have been shown to induce oxidative stress, which can contribute to liver damage.[16] It is hypothesized that certain phenyl-substituted keto fatty acids, through their chemical structure, may possess antioxidant properties or upregulate endogenous antioxidant enzymes, thereby protecting hepatocytes from oxidative damage.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of newly synthesized phenyl-substituted keto fatty acids, a series of well-established in vitro and in vivo assays are employed.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenyl-substituted keto fatty acid and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the phenyl-substituted keto fatty acid or vehicle control intraperitoneally or orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Phenyl-substituted keto fatty acids represent a promising class of compounds with a diverse range of potential biological activities. Their unique structural features make them attractive candidates for further investigation as anti-inflammatory, anticancer, antimicrobial, and hepatoprotective agents. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these molecules.

Future research should focus on:

-

Expanding the chemical library: Synthesizing a broader range of derivatives with variations in the fatty acid chain length, position of the keto-phenyl group, and substitution patterns on the phenyl ring to establish clear structure-activity relationships.

-

Elucidating detailed mechanisms of action: Utilizing advanced molecular biology and proteomics techniques to identify the specific protein targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: Conducting comprehensive preclinical studies in relevant animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profiles of lead compounds.

By systematically exploring the biological landscape of phenyl-substituted keto fatty acids, the scientific community can unlock their full potential and pave the way for the development of novel and effective therapies for a range of human diseases.

References

- Shaari, K., et al. (2014). Synthesis of tHGA analogues through simple FC acylation and alkylation reactions. RSC Advances, 4(104), 59963-59972.

- Gomaa, A. A., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2021, 5566270.

- Valdez-López, C., et al. (2018). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. Applied and Environmental Microbiology, 84(16), e00841-18.

-

Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

- Deng, Y., et al. (2017). Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway. Journal of Functional Foods, 35, 395-404.

- Lee, J. H., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7144-7154.

- Sass, J. O. (2007). Phenylketonuria: a model for the study of enzyme therapy. Journal of Inherited Metabolic Disease, 30(2), 154-162.